tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate
CAS No.: 1467057-57-3
Cat. No.: VC2738622
Molecular Formula: C19H28BNO5
Molecular Weight: 361.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1467057-57-3 |
|---|---|
| Molecular Formula | C19H28BNO5 |
| Molecular Weight | 361.2 g/mol |
| IUPAC Name | tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1,4-benzoxazine-4-carboxylate |
| Standard InChI | InChI=1S/C19H28BNO5/c1-17(2,3)24-16(22)21-10-11-23-15-12-13(8-9-14(15)21)20-25-18(4,5)19(6,7)26-20/h8-9,12H,10-11H2,1-7H3 |
| Standard InChI Key | IHOSGMKSKBKOLZ-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(CCO3)C(=O)OC(C)(C)C |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(CCO3)C(=O)OC(C)(C)C |
Introduction
Structural Features and Chemical Identity
The compound tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b] oxazine-4(3H)-carboxylate represents a multifunctional molecule combining several key structural elements that contribute to its utility as a synthetic intermediate.
Molecular Architecture
The molecular structure of tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b] oxazine-4(3H)-carboxylate features three principal components: a benzooxazine heterocyclic core, a tert-butoxycarbonyl (Boc) protecting group at the nitrogen position, and a pinacol boronate ester at the 7-position of the aromatic ring. The benzooxazine scaffold consists of a benzene ring fused to a partially saturated 1,4-oxazine ring, creating a bicyclic system with distinctive reactivity patterns and conformational constraints.
The pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) group at position 7 serves as a versatile synthetic handle, enabling various transformations through cross-coupling reactions. This functional group is particularly valuable due to its stability compared to free boronic acids while maintaining excellent reactivity under appropriate conditions. The tetramethyl substitution pattern on the dioxaborolane ring contributes to both the stability and solubility properties of the compound.
The tert-butoxycarbonyl (Boc) group attached to the nitrogen atom of the oxazine ring provides protection for this potentially reactive site, allowing selective manipulations at other positions within the molecule. This protection strategy is widely employed in synthetic organic chemistry to control the reactivity of nitrogen-containing compounds during multistep syntheses.
Nomenclature and Identification
Physicochemical Properties
Understanding the physicochemical properties of tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b] oxazine-4(3H)-carboxylate is crucial for its effective application in synthetic chemistry and related fields.
Physical Characteristics
Based on general principles of organic chemistry and the properties of similar compounds, tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b] oxazine-4(3H)-carboxylate is expected to be a crystalline solid at ambient temperature. Commercial samples of this compound are typically provided with a specified purity of ≥97%, making it suitable for research applications requiring high-quality reagents . The compound likely appears as a white to off-white solid, consistent with the appearance of many similarly structured organic compounds.
The presence of both hydrophobic groups (tert-butyl, pinacol methyl groups) and polar functionalities (carbamate, boronate ester) in its structure suggests a moderate solubility profile in common organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate. The compound would be expected to have limited solubility in highly non-polar solvents like hexane and negligible solubility in water, following general solubility trends for compounds with similar structural features.
Spectroscopic Properties
tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b] oxazine-4(3H)-carboxylate would exhibit characteristic spectroscopic features that are valuable for its identification and structural confirmation. These properties include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: In 1H NMR, distinctive signals would be expected for the tert-butyl group (singlet, ~1.4-1.5 ppm), pinacol methyl groups (singlet, ~1.2-1.3 ppm), methylene protons of the oxazine ring (multiplets, ~4.0-4.5 ppm), and aromatic protons (complex pattern, ~6.5-7.5 ppm). 11B NMR would show a characteristic signal for the boronate ester, typically in the range of 28-32 ppm.
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Infrared (IR) Spectroscopy: Key IR absorption bands would include the C=O stretching of the carbamate group (~1700-1720 cm-1), C-O stretching bands for both the oxazine and boronate ester functionalities, and characteristic aromatic and aliphatic C-H stretching vibrations.
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Mass Spectrometry: The molecular ion peak would be expected at m/z 361.24, corresponding to the molecular formula C19H28BNO5, with fragment ions potentially including those resulting from loss of the tert-butyl group or the pinacol moiety.
Synthetic Methodologies
The preparation of tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b] oxazine-4(3H)-carboxylate typically involves strategic synthetic approaches that utilize modern transition metal-catalyzed reactions.
Key Synthetic Routes
Several synthetic pathways can be employed to access this compound, each with distinct advantages depending on the available starting materials and desired scale:
Palladium-Catalyzed Borylation
A common approach to synthesizing this compound involves palladium-catalyzed borylation of a halogenated benzooxazine precursor. This method typically proceeds through the following steps:
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Preparation of a 7-halogenated (typically bromide or iodide) benzooxazine intermediate
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Protection of the benzooxazine nitrogen with di-tert-butyl dicarbonate (Boc2O) under basic conditions
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Palladium-catalyzed borylation using bis(pinacolato)diboron (B2Pin2) with catalysts such as Pd(dppf)Cl2 in the presence of a base (often potassium acetate) in anhydrous dioxane at elevated temperatures (80-100°C)
This approach offers advantages in terms of functional group tolerance and generally provides good yields of the desired product. The reactivity of the halide in the palladium-catalyzed step is typically influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the benzooxazine ring system.
Iridium-Catalyzed C-H Borylation
An alternative synthetic strategy involves direct C-H borylation of the benzooxazine core using iridium catalysis:
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Protection of the benzooxazine nitrogen with a Boc group
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Iridium-catalyzed C-H borylation using catalysts such as [Ir(COD)OMe]2 with 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) ligand and B2Pin2 in anhydrous solvent
Purification Strategies
Purification of tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b] oxazine-4(3H)-carboxylate typically involves a combination of techniques:
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Column Chromatography: Silica gel chromatography using gradient elution with hexane/ethyl acetate or similar solvent systems is commonly employed as the primary purification method.
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Recrystallization: For larger-scale preparations, recrystallization from appropriate solvent systems (e.g., hexane/ethyl acetate, ethanol/water) can provide high-purity material.
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High-Performance Liquid Chromatography (HPLC): For analytical purposes or small-scale purification requiring very high purity, preparative HPLC may be utilized.
These purification approaches must be carefully optimized to minimize exposure to conditions that might lead to degradation of the boronate ester functionality, such as acidic or strongly basic environments.
Applications in Chemical Research
tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b] oxazine-4(3H)-carboxylate serves as a valuable building block in various areas of chemical research due to its functionalized structure and versatile reactivity profile.
Applications in Synthetic Organic Chemistry
Analytical Characterization Techniques
Comprehensive characterization of tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b] oxazine-4(3H)-carboxylate is essential for confirming its structure, assessing its purity, and understanding its properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about the compound:
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1H NMR Spectroscopy: The 1H NMR spectrum would reveal characteristic signals for the various hydrogen environments, including the tert-butyl group (singlet, 9H), pinacol methyl groups (singlet, 12H), oxazine ring methylene protons (typically two sets of multiplets for the non-equivalent CH2 groups), and aromatic protons (complex pattern reflecting the substitution pattern of the benzene ring).
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13C NMR Spectroscopy: Carbon signals would include the carbonyl carbon of the Boc group (typically ~150-155 ppm), aromatic carbons (including the carbon attached to boron, which often appears as a broad signal due to 11B-13C coupling), quaternary carbons of the pinacol and tert-butyl groups, and methylene carbons of the oxazine ring.
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11B NMR Spectroscopy: A characteristic signal for the sp2-hybridized boron atom of the boronate ester would be observed, typically in the range of 28-32 ppm.
Mass Spectrometry
Mass spectrometric analysis provides confirmation of the molecular formula and insights into fragmentation patterns:
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High-Resolution Mass Spectrometry (HRMS): Would confirm the exact mass corresponding to C19H28BNO5, providing verification of the molecular formula.
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Fragmentation Analysis: Characteristic fragmentation patterns might include loss of the tert-butyl group, cleavage of the carbamate functionality, and fragmentation of the pinacol boronate moiety.
Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity of tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b] oxazine-4(3H)-carboxylate and monitoring reactions involving this compound:
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High-Performance Liquid Chromatography (HPLC): Typically employing reverse-phase conditions with UV detection at wavelengths suitable for the aromatic and carbamate chromophores (often 210-280 nm).
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Thin-Layer Chromatography (TLC): Useful for reaction monitoring and preliminary purity assessment, typically using silica gel plates with appropriate solvent systems such as hexane/ethyl acetate mixtures.
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Gas Chromatography (GC): May be applicable for analyzing highly purified samples, potentially requiring derivatization to enhance volatility and thermal stability.
Structural Analogs and Comparative Analysis
Understanding how tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b] oxazine-4(3H)-carboxylate relates to structurally similar compounds provides valuable insights into its chemical behavior and potential applications.
Structural Analogs with Modified Substitution Patterns
Several structural analogs of the title compound exist, differing primarily in the position of the boronate ester group or the nature of the protecting group on the nitrogen:
The positional isomers (with the boronate at different positions of the benzooxazine ring) would exhibit distinct reactivity patterns in cross-coupling reactions due to the different electronic and steric environments surrounding the boronate group. These differences could be leveraged to access complementary substitution patterns in derivative synthesis.
Reactivity Comparisons
The reactivity of tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b] oxazine-4(3H)-carboxylate in key transformations can be compared to other boronate esters with different structural contexts:
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Cross-Coupling Reactions: The electronic properties of the benzooxazine core would influence the reactivity of the boronate group in Suzuki-Miyaura couplings. The partially electron-rich nature of the benzooxazine system might enhance the nucleophilicity of the carbon-boron bond, potentially facilitating coupling with electron-deficient aryl halides.
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Oxidation Reactions: The boronate ester can undergo oxidative conversion to the corresponding phenol derivative. The rate and efficiency of this transformation would be influenced by the electronic properties of the benzooxazine system.
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Protodeboronation Stability: The stability of the C-B bond under acidic or basic conditions would be affected by the electronic characteristics of the benzooxazine core, with potential implications for handling and storage conditions.
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